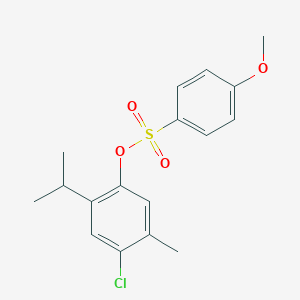![molecular formula C14H22N2O B310291 N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B310291.png)
N-[4-(diethylamino)-2-methylphenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(diethylamino)-2-methylphenyl]propanamide, commonly known as Lidocaine, is a local anesthetic drug that is widely used in medical and dental procedures. Lidocaine is a member of the amide class of local anesthetics and is chemically similar to other local anesthetics such as bupivacaine and ropivacaine. Lidocaine is a white, crystalline powder that is soluble in water and alcohol.
Mechanism of Action
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the generation and conduction of nerve impulses. This results in a loss of sensation in the area where Lidocaine is applied.
Biochemical and Physiological Effects:
Lidocaine has a number of biochemical and physiological effects. It can cause vasodilation, which can lead to a decrease in blood pressure. Lidocaine can also cause a decrease in heart rate and cardiac output. In addition, Lidocaine can cause muscle relaxation and can inhibit the release of neurotransmitters.
Advantages and Limitations for Lab Experiments
Lidocaine has a number of advantages for use in lab experiments. It is a well-established local anesthetic and antiarrhythmic drug, and its mechanism of action is well understood. Lidocaine is also readily available and relatively inexpensive. However, Lidocaine does have some limitations for use in lab experiments. It can be toxic at high doses, and its effects can vary depending on the route of administration and the concentration used.
Future Directions
There are a number of future directions for research on Lidocaine. One area of research is the development of new formulations of Lidocaine that can be used for the treatment of neuropathic pain and chronic pain. Another area of research is the development of new local anesthetics that have fewer side effects than Lidocaine. Additionally, research is ongoing to better understand the mechanism of action of Lidocaine and to identify new targets for local anesthetic drugs.
Synthesis Methods
Lidocaine can be synthesized by the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with diethylamine to form N-[2,6-dimethylphenyl]-N-(diethylamino)acetamide, which is then hydrogenated to form Lidocaine.
Scientific Research Applications
Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. Lidocaine is also used as an antiarrhythmic drug for the treatment of ventricular arrhythmias. In addition, Lidocaine has been studied for its potential use in the treatment of neuropathic pain, postoperative pain, and chronic pain.
properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]propanamide |
InChI |
InChI=1S/C14H22N2O/c1-5-14(17)15-13-9-8-12(10-11(13)4)16(6-2)7-3/h8-10H,5-7H2,1-4H3,(H,15,17) |
InChI Key |
LYCZQBDIDVPVQB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)N(CC)CC)C |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)N(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



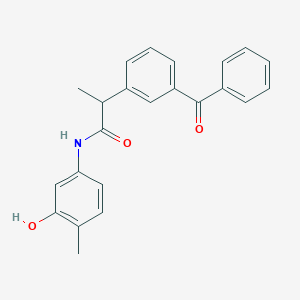
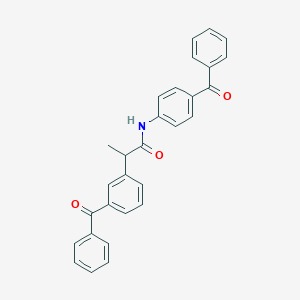
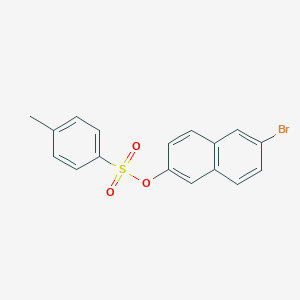
![2-Methyl-5-{[(4-methylphenyl)sulfonyl]amino}phenyl4-methylbenzenesulfonate](/img/structure/B310211.png)

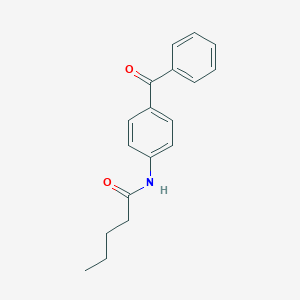
![6-Bromo-2-naphthyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B310215.png)


